
2'-O-(tert-Butyldimethylsilyl)taxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-(tert-Butyldimethylsilyl)taxol is a derivative of paclitaxel, a well-known anticancer agent. This compound is modified at the 2’-hydroxyl group of the taxane ring with a tert-butyldimethylsilyl (TBDMS) protecting group. The modification enhances the stability and solubility of the compound, making it more suitable for various synthetic and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)taxol typically involves the protection of the 2’-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
- Paclitaxel + TBDMSCl + Imidazole → 2’-O-(tert-Butyldimethylsilyl)taxol
Industrial Production Methods: Industrial production of 2’-O-(tert-Butyldimethylsilyl)taxol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)taxol can undergo various chemical reactions, including:
- Deprotection : Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride).
- Substitution : Reactions at other positions on the taxane ring or side chains.
- Oxidation and Reduction : Modifications to the taxane ring or side chains.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
- Substitution : Various nucleophiles and electrophiles under appropriate conditions.
- Oxidation : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Deprotected Paclitaxel : Removal of the TBDMS group yields paclitaxel.
- Substituted Derivatives : Depending on the reagents used, various substituted derivatives of paclitaxel can be formed.
Applications De Recherche Scientifique
2’-O-(tert-Butyldimethylsilyl)taxol has several scientific research applications:
- Chemistry : Used as an intermediate in the synthesis of other taxane derivatives.
- Biology : Studied for its interactions with microtubules and its effects on cell division.
- Medicine : Investigated for its potential as an anticancer agent with improved pharmacokinetic properties.
- Industry : Utilized in the development of new drug formulations and delivery systems .
Mécanisme D'action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)taxol is similar to that of paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The TBDMS group enhances the compound’s stability, potentially improving its efficacy and reducing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Paclitaxel : The parent compound, widely used as an anticancer agent.
- Docetaxel : A semi-synthetic derivative of paclitaxel with similar anticancer properties.
- Cabazitaxel : Another taxane derivative used in cancer treatment.
Uniqueness: 2’-O-(tert-Butyldimethylsilyl)taxol is unique due to the presence of the TBDMS protecting group, which enhances its stability and solubility. This modification makes it more suitable for synthetic applications and potentially improves its pharmacokinetic properties compared to other taxane derivatives .
Propriétés
Numéro CAS |
114655-02-6 |
---|---|
Formule moléculaire |
C53H65NO14Si |
Poids moléculaire |
968.2 g/mol |
Nom IUPAC |
[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |
Clé InChI |
KIELDCCFMKNOOM-WCCKOENWSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonymes |
2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.